![molecular formula C13H21Cl3N2 B2595053 (1R*,4R*)-N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride CAS No. 1286272-79-4](/img/structure/B2595053.png)
(1R*,4R*)-N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride
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Description
(1R*,4R*)-N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride, commonly known as AG-490, is a small molecule inhibitor of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways. It was first synthesized in 1995 by researchers at the University of California, San Francisco.
Scientific Research Applications
Crystal Packing and Interactions
Research on isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines demonstrates the significance of C–H⋯N, C–H⋯π, and π⋯π interactions in crystal packing. These interactions contribute to the formation of linear chains, layer structures, and three-dimensional networks, highlighting the role of molecular conformation and intermolecular forces in determining the structural properties of cyclohexane derivatives (Lai, Mohr, & Tiekink, 2006).
Synthesis and Properties of Polyimides
A study on the synthesis of organosoluble polyimides based on cyclohexane derivatives with trifluoromethyl groups elucidates the process of creating materials with excellent solubility, thermal stability, and mechanical properties. This research underscores the versatility of cyclohexane derivatives in developing high-performance polymers (Yang, Su, & Hsiao, 2004).
Structural Properties of Platinum(IV) Complexes
The facile synthesis and examination of (diamine)tetracarboxylatoplatinum(IV) complexes reveal insights into their structural properties. This study provides a foundation for understanding the geometric and electronic characteristics of metal complexes involving cyclohexane derivatives as ligands (Kim, Lee, Lee, & Sohn, 1999).
properties
IUPAC Name |
4-N-[(3-chlorophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.2ClH/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13;;/h1-3,8,12-13,16H,4-7,9,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWWJTNUDRPDML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC(=CC=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,4R*)-N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride |
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